2-Methoxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
“2-Methoxy-3-(4-methoxyphenyl)propanoic acid” is a chemical compound with the linear formula C11H14O4 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-3-(4-methoxyphenyl)propanoic acid” can be represented by the InChI key OGJKUGGZOYNPSS-UHFFFAOYSA-N . The molecular formula is C11H14O4 and the molecular weight is 210.227 Da .Physical And Chemical Properties Analysis
“2-Methoxy-3-(4-methoxyphenyl)propanoic acid” has a density of 1.2±0.1 g/cm3 . Its boiling point is 352.2±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 63.0±3.0 kJ/mol . The flash point is 135.7±17.2 °C .Scientific Research Applications
- 2-Methoxy-3-(4-methoxyphenyl)propanoic acid exhibits high antioxidant activity. As a caffeine metabolite, it can scavenge free radicals and protect cells from oxidative stress. Researchers have explored its potential in preventing oxidative damage associated with aging, inflammation, and chronic diseases .
- This compound serves as a sensitive biomarker for coffee consumption. Even small amounts of coffee intake can be detected through its presence in biological samples. Scientists use it to assess coffee consumption patterns in epidemiological studies and clinical research .
- 2-Methoxy-3-(4-methoxyphenyl)propanoic acid can inhibit the production of prostaglandin E₂ (PGE₂). PGE₂ is involved in inflammation and pain pathways. By blocking its synthesis, this compound may have therapeutic potential in managing inflammatory conditions .
- Researchers investigate the pharmacological properties of this compound. Its interactions with enzymes, receptors, and cellular pathways are of interest. Studies explore its effects on pain perception, inflammation, and other physiological processes .
- Scientists use 2-Methoxy-3-(4-methoxyphenyl)propanoic acid in metabolism studies. Understanding its metabolic fate, bioavailability, and excretion pathways provides insights into drug metabolism and clearance. These studies contribute to drug development and safety assessments .
- This compound is found in certain natural sources, including plants. Researchers study its occurrence, biosynthesis, and potential ecological roles. Investigating its presence in plant extracts or traditional medicines can reveal novel bioactive compounds .
Antioxidant Activity
Biomarker for Coffee Consumption
Prostaglandin E₂ Inhibition
Pharmacological Research
Metabolism Studies
Natural Product Chemistry
Safety And Hazards
The compound is classified as an Eye Irritant (2) and Skin Sensitizer (1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P362 + P364) .
properties
IUPAC Name |
2-methoxy-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-9)7-10(15-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJKUGGZOYNPSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297947 | |
Record name | α,4-Dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
87387-83-5 | |
Record name | α,4-Dimethoxybenzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87387-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α,4-Dimethoxybenzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-3-(4-methoxyphenyl)propanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039428 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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